Cas no 92017-03-3 (5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one)

5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one is a chiral lactone derivative with a hydroxyphenylmethyl substituent, offering versatile utility in organic synthesis and pharmaceutical intermediates. Its structural features, including the dihydrofuranone core and benzylic hydroxyl group, make it a valuable precursor for stereoselective transformations and asymmetric synthesis. The compound’s rigid lactone ring enhances stability while providing a reactive scaffold for further functionalization. Its potential applications include the development of bioactive molecules, catalysts, and fine chemicals. The presence of both hydroxyl and carbonyl functionalities allows for selective modifications, enabling tailored synthesis routes. This compound is particularly useful in academic and industrial research for exploring novel synthetic methodologies.
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one structure
92017-03-3 structure
Product name:5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
CAS No:92017-03-3
MF:C11H12O3
MW:192.21118
MDL:MFCD28053835
CID:2083872
PubChem ID:5249701

5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
    • AKOS027257071
    • 5-[hydroxy(phenyl)methyl]oxolan-2-one
    • SY030096
    • (5S)-5-[(R)-hydroxy(phenyl)methyl]oxolan-2-one
    • AC7262
    • SCHEMBL8373014
    • MFCD28053835
    • 92017-03-3
    • DB-229296
    • MDL: MFCD28053835
    • Inchi: InChI=1S/C11H12O3/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-5,9,11,13H,6-7H2
    • InChI Key: XSLNGWVCABGHBH-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C2CCC(=O)O2)O

Computed Properties

  • Exact Mass: 192.078644241Da
  • Monoisotopic Mass: 192.078644241Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 1.1

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • Vapor Pressure: No date available

5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one Security Information

5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM324822-1g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 95%
1g
$577 2024-07-20
A2B Chem LLC
AI61635-5g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 >97%
5g
$3410.00 2024-07-18
A2B Chem LLC
AI61635-250mg
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 >97%
250mg
$377.00 2024-07-18
Alichem
A019113448-1g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 95%
1g
$498.20 2023-08-31
eNovation Chemicals LLC
D527982-1g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 95%
1g
$715 2024-07-20
Ambeed
A556035-1g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 95+%
1g
$481.0 2024-04-16
eNovation Chemicals LLC
D527982-1g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 95%
1g
$715 2025-02-19
eNovation Chemicals LLC
D527982-1g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 95%
1g
$715 2025-02-25
Crysdot LLC
CD11014523-1g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 95+%
1g
$465 2024-07-19
Chemenu
CM324822-1g
5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
92017-03-3 95%
1g
$439 2021-08-18

Additional information on 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one

Introduction to 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one (CAS No: 92017-03-3)

5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one, identified by its Chemical Abstracts Service (CAS) number 92017-03-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a dihydrofuran core substituted with a hydroxy(phenyl)methyl group, making it a versatile scaffold for the development of novel bioactive agents. The structural motif of this compound positions it as a potential candidate for further exploration in drug discovery, particularly in the context of its pharmacological properties and biological interactions.

The compound’s molecular structure, characterized by a six-membered oxygen-containing heterocycle fused to a phenyl ring via an hydroxy(phenyl)methyl side chain, suggests potential applications in modulating various biological pathways. The presence of both hydroxyl and aromatic functional groups enhances its reactivity and binding affinity, which are critical factors in designing molecules with desired pharmacological effects. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision, facilitating the rational design of derivatives with improved efficacy and selectivity.

In the realm of medicinal chemistry, 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one has garnered attention due to its structural similarity to known bioactive molecules. Studies have indicated that dihydrofuran derivatives often exhibit significant pharmacological activity, particularly in the areas of anti-inflammatory, analgesic, and neuroprotective therapies. The hydroxy(phenyl)methyl moiety further contributes to its potential by enhancing solubility and metabolic stability, key attributes for drug candidates intended for clinical use.

The synthesis of 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the desired framework efficiently. The compound’s stability under various conditions has been thoroughly evaluated, ensuring its suitability for both laboratory research and potential industrial applications.

Emerging research in the field of natural product-inspired drug design has highlighted the importance of structurally diverse heterocycles in discovering new therapeutic agents. 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one aligns well with this trend, as it combines elements from multiple pharmacophoric clusters. Preliminary biological assays have suggested that this compound may interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. These findings underscore the need for further investigation into its mechanism of action and therapeutic potential.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising candidates like 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one for drug development. By leveraging automated platforms, researchers can rapidly assess the biological activity of large libraries of compounds, including novel derivatives of this scaffold. Such approaches have been instrumental in uncovering lead structures that undergo subsequent optimization to enhance their pharmacokinetic profiles.

The role of computational tools in modern drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into the conformational flexibility and electronic properties of 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one. These studies have informed the design of analogs with improved binding affinities and reduced off-target effects. Moreover, virtual screening techniques have enabled the identification of potential drug candidates that may not have been considered otherwise.

In conclusion, 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one (CAS No: 92017-03-3) represents a promising compound for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it a valuable scaffold for developing novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:92017-03-3)5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one
A916330
Purity:99%
Quantity:1g
Price ($):433.0